molecular formula C9H6BrNO2S B3082364 5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester CAS No. 1123169-26-5

5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

Cat. No. B3082364
CAS RN: 1123169-26-5
M. Wt: 272.12 g/mol
InChI Key: OBBHRFRSQRYCBQ-UHFFFAOYSA-N
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Description

5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester is a chemical compound with the IUPAC name methyl 5-bromo-1,2-benzisothiazole-3-carboxylate . It has a molecular weight of 272.12 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrNO2S/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white solid . The storage temperature is recommended to be between 2-8°C in a sealed, dry environment .

Scientific Research Applications

Drug Discovery

The compound is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives are significant in the field of drug discovery due to their diverse biological activities .

Antioxidant Activity

Thiazole ring, a core structure in the compound, is associated with antioxidant activity. New compounds related to this scaffold can act as potential antioxidants .

Analgesic Activity

Thiazole derivatives are also known for their analgesic (pain-relieving) properties. This makes the compound a potential candidate for the development of new analgesic drugs .

Anti-inflammatory Activity

The compound, being a thiazole derivative, may exhibit anti-inflammatory activity. This suggests its potential use in the treatment of inflammatory diseases .

Antimicrobial and Antifungal Activities

Thiazole derivatives have been reported to possess antimicrobial and antifungal properties. Therefore, the compound could be used in the development of new antimicrobial and antifungal agents .

Antiviral Activity

Thiazole derivatives are also known for their antiviral activities. This suggests the potential use of the compound in antiviral drug development .

Diuretic Activity

Thiazole derivatives can act as diuretics. This implies that the compound could be used in the treatment of conditions like hypertension and edema .

Antitumor or Cytotoxic Drug Molecules

Thiazole derivatives have been associated with antitumor or cytotoxic activities. This suggests the potential use of the compound in cancer treatment .

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for this compound are not available in the retrieved data, isoxazole ring compounds, which this compound is a part of, have been the focus of many researchers due to their diverse and potential pharmacological activities .

properties

IUPAC Name

methyl 5-bromo-1,2-benzothiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2S/c1-13-9(12)8-6-4-5(10)2-3-7(6)14-11-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBHRFRSQRYCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601236880
Record name Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester

CAS RN

1123169-26-5
Record name Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123169-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-1,2-benzisothiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601236880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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